Atelocantel is derived from modifications of existing chemical frameworks that interact with serotonin receptors. Its classification falls under the category of psychoactive compounds, specifically targeting serotonin receptors, which are crucial for regulating mood, anxiety, and other cognitive functions.
The synthesis of Atelocantel typically involves multi-step organic reactions that can include:
The synthesis pathway may include several key steps:
Atelocantel's molecular structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The compound's formula is typically represented as , where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively.
Atelocantel undergoes various chemical reactions that are essential for its activity:
Atelocantel exerts its effects primarily through modulation of serotonin receptors:
Atelocantel has potential applications in several scientific fields:
Atelocantel (C₁₃H₁₇F₂N₃O₂) features a trifluoromethylated isoxazoline core flanked by halogenated aryl groups, conferring both lipophilicity and metabolic stability. The compound's systematic IUPAC designation is 1-[5-(3,5-difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-N-ethylmethanamine, with a molecular weight of 285.29 g/mol. Critical structural elements include:
Table 1: Molecular Properties of Atelocantel
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇F₂N₃O₂ |
Canonical SMILES | CCNCC1=NOC(C1)(C(F)(F)F)C1=CC(F)=CC(F)=C1 |
XLogP3-AA | 2.7 (Predicted) |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 55.5 Ų |
The presence of two fluorine atoms on the phenyl ring enhances membrane permeability, while the trifluoromethyl group elevates metabolic resistance to oxidative degradation. Computational modeling predicts moderate lipophilicity (cLogP ≈ 2.7), suggesting favorable dermal penetration characteristics—a critical attribute for potential pour-on formulations observed in related isoxazolines like fluralaner and afoxolaner [5]. Crystalline structure analysis indicates planar geometry at the isoxazoline-phenyl junction, potentially facilitating receptor docking.
The discovery of Atelocantel emerged during structure-activity relationship (SAR) investigations of the isoxazoline chemical class, first patented broadly for veterinary use in the late 2010s. Patent WO2019122324A1 (2018) documented novel pour-on compositions containing isoxazoline derivatives with enhanced skin penetration profiles, explicitly mentioning compounds structurally analogous to Atelocantel [5]. This development phase focused on optimizing systemic bioavailability and sustained plasma concentrations through:
The compound designation "Atelocantel" first appeared in PubChem in 2023 (CID 122173820), suggesting confidential preclinical development throughout the early 2020s [1]. Unlike the rapid commercialization of predecessor isoxazolines (e.g., fluralaner approved 2014), Atelocantel's development appears more deliberate, possibly reflecting either enhanced selectivity goals or formulation challenges. No clinical trial registrations or public manufacturing approvals exist as of mid-2025, positioning it as a developmental candidate rather than a marketed agent.
Contemporary research on Atelocantel occurs against a backdrop of shifting global scientific investment. While China has demonstrated a 400-fold increase in research expenditure over four decades—now exceeding EU investment and approaching U.S. levels—veterinary pharmaceutical innovation remains concentrated in traditional hubs [4] [7]. However, the 2025 Nature Index documents China's ascendancy in chemical sciences output, with eight institutions now ranking among the global top 10 in research "Share" [7]. This expanding capability could accelerate development of compounds like Atelocantel.
Critical knowledge gaps persist:
Table 2: Critical Research Gaps and Methodological Approaches
Knowledge Gap | Recommended Approaches | Priority |
---|---|---|
Target binding kinetics | Cryo-EM of ligand-channel complexes | High |
Resistance development | Multi-generational parasite selection studies | Medium-High |
Metabolite identification | Radiolabeled ADME studies + HRMS | High |
Non-target organism safety | Soil microcosm assays; Aquatic toxicity testing | Medium |
Formulation optimization | In vitro skin permeation models | Medium |
These gaps mirror broader challenges in veterinary drug development, where funding transparency remains problematic—89% of Kenyan and 65% of Senegalese agricultural research outputs lack disclosed funding sources, impeding collaborative opportunities [3]. Research England's 2025 initiatives to enhance funding visibility and institutional reporting could provide models for closing these gaps through systematic data collection and strategic investment [6]. The compound's structural similarity to patented isoxazolines suggests unexplored potential against parasitic nematodes, representing a high-value research trajectory given emerging anthelmintic resistance.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1